4-(1-Methylindolin-5-yl)butan-2-amine is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of compounds known as indoline derivatives, which have been explored for various biological activities, including their role in drug discovery and development.
This compound can be classified under the category of amines, specifically secondary amines, due to the presence of a nitrogen atom bonded to two carbon-containing groups. The systematic name reflects its structure, indicating the presence of a butan-2-amine backbone and a methylindoline moiety.
The chemical has been cataloged with a unique identifier, the CAS number 61413-44-3, which allows for easy reference in chemical databases and literature .
The synthesis of 4-(1-Methylindolin-5-yl)butan-2-amine can be achieved through several methods, primarily involving the reaction of indoline derivatives with appropriate alkylating agents. A common synthetic route involves:
For example, one method involves treating 1-methylindoline with butyric anhydride under basic conditions, leading to the formation of the target compound .
The molecular formula for 4-(1-Methylindolin-5-yl)butan-2-amine is , indicating it contains 13 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. The molecular weight is approximately 201.29 g/mol.
The compound's structure can be represented using SMILES notation: CC(CCN)C1=CC=C2C(=C1)C(=CN2)C=C(C)C=C
.
4-(1-Methylindolin-5-yl)butan-2-amine can participate in various chemical reactions typical for amines:
These reactions are facilitated by standard conditions involving solvents like dichloromethane or ethanol and catalysts such as triethylamine .
The mechanism of action for 4-(1-Methylindolin-5-yl)butan-2-amine is primarily linked to its interaction with neurotransmitter systems. It may act as a modulator of serotonin or dopamine receptors, similar to other indoline derivatives that have shown psychoactive properties.
Research indicates that compounds within this class can influence mood regulation and exhibit antidepressant-like effects in preclinical models . The exact pathways remain an active area of investigation.
Relevant data indicate that the compound's physical properties make it suitable for various applications in medicinal chemistry .
4-(1-Methylindolin-5-yl)butan-2-amine has potential applications in several scientific domains:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3